molecular formula C22H21F2N3O2 B2959013 (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1014067-39-0

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone

货号: B2959013
CAS 编号: 1014067-39-0
分子量: 397.426
InChI 键: AHZNZEVUNNZZOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a synthetically designed chemical compound intended for research and development purposes. This molecule features a central pyrazole core, a heterocycle known for its significant role in medicinal chemistry and drug discovery . The structure is further functionalized with two 4-fluorobenzyl groups, a moiety commonly employed to enhance the bioavailability and metabolic stability of investigational compounds . The presence of a pyrrolidinyl methanone group adds conformational constraint and can influence the molecule's binding affinity to biological targets. The primary research applications of this compound are derived from its structural characteristics. It serves as a valuable intermediate for the synthesis of novel molecules targeting a range of diseases. Its framework is particularly relevant for exploring inhibitors of metalloenzymes, such as arginase, which is a key therapeutic target in immuno-oncology and cardiovascular diseases . Furthermore, pyrazoline derivatives have demonstrated diverse pharmacological activities in scientific literature, including potential as anticancer, anti-inflammatory, and antimicrobial agents, making this compound a versatile building block in hit-to-lead optimization campaigns . Researchers can utilize this high-purity material to probe biochemical pathways, study enzyme mechanisms, and develop new therapeutic candidates. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2/c23-18-7-3-16(4-8-18)13-27-14-20(22(28)26-11-1-2-12-26)21(25-27)29-15-17-5-9-19(24)10-6-17/h3-10,14H,1-2,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNZEVUNNZZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anti-inflammatory applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring substituted with fluorobenzyl groups and a pyrrolidine moiety. The presence of fluorine atoms is known to enhance pharmacological properties, including bioavailability and metabolic stability.

Antiviral Activity

Recent studies have demonstrated the antiviral potential of similar pyrazole derivatives against the Japanese encephalitis virus (JEV). For instance, compounds derived from pyrazole exhibited significant inhibition of JEV replication in neuronal cells, with a reported inhibition exceeding 90% for certain derivatives. In vivo studies indicated that these compounds did not show noticeable toxicity at doses up to 100 mg/kg/day . The mechanism involves modulation of oxidative stress pathways and regulation of the NRF2-SQSTM1 signaling pathway, suggesting potential for broader antiviral applications against flaviviruses .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of pyrazole derivatives, showcasing their ability to inhibit pro-inflammatory cytokines and reduce inflammation in acute peritonitis models. Specifically, one derivative demonstrated low cytotoxicity while effectively modulating inflammatory responses . The structure-activity relationship indicates that modifications on the pyrazole ring can significantly influence anti-inflammatory efficacy.

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50/EC50 ValueReference
1bAntiviral>70% inhibition
1fAntiviral>90% inhibition
16Anti-inflammatoryIC50 = 1.93 nM
VariousCytotoxicity (MCF7)IC50 = 0.01 µM

The biological activity of this compound is attributed to several mechanisms:

  • Antiviral Mechanism : Inhibition of viral replication through modulation of host cell oxidative stress responses.
  • Anti-inflammatory Mechanism : Inhibition of key inflammatory pathways and cytokine release, potentially through P2Y14 receptor antagonism .

Research Findings

Recent advancements in drug discovery involving pyrazole derivatives have identified several promising candidates with notable biological activities:

  • A series of pyrazole analogues have been synthesized and tested for their effects on various cancer cell lines, revealing significant cytotoxicity against MCF7 and other lines .
  • The exploration of structure-activity relationships has led to the identification of derivatives with enhanced potency and selectivity for specific biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in N-Substituted Pyrazolines

(2013) describes N-substituted pyrazoline derivatives with fluorophenyl groups (e.g., compounds 1–4 ). Key differences include:

  • Core structure : The target compound has a pyrazole ring substituted with dual 4-fluorobenzyl groups, while compounds in feature dihydropyrazoline cores with single fluorophenyl substitutions.
  • Functional groups: The target compound’s pyrrolidinyl methanone group contrasts with carbaldehyde or acetyl substituents in , which may influence electronic properties and solubility .

Fluorinated Pyrazolo-Pyrimidine Derivatives

Patents (–6) disclose pyrazolo-pyrimidine compounds with fluorinated aromatic systems and pyrrolidine/pyrrolidinyl motifs. For example:

  • Example 64 (): Contains a pyrazolo[3,4-c]pyrimidine core with fluorophenyl and pyrrolidine-related groups.
  • Example 60 (): Features a sulfonamide-linked fluorophenyl group and a pyrrolidinyl chromenone moiety. Its enantiomeric excess (96.21%) highlights the importance of stereochemistry in bioactivity, a factor relevant to the target compound’s chiral centers .

Key Comparative Data

Compound Name / ID Core Structure Substituents Melting Point (°C) Molecular Weight (g/mol) Bioactivity Notes
Target Compound Pyrazole Dual 4-fluorobenzyl, pyrrolidinyl Not reported ~425.4 (calculated) Hypothesized kinase inhibition
, Compound 1 Dihydropyrazoline 4-Fluorophenyl, carbaldehyde Reported in paper ~270.3 Structural characterization only
, Example 64 Pyrazolo-pyrimidine Fluorophenyl, pyrrolidine 303–306 536.4 Anticancer candidate
, Example 60 Pyrazolo-pyrimidine Fluorophenyl, sulfonamide 242–245 599.1 High enantiomeric purity

Functional and Pharmacological Insights

  • Fluorine Impact : Fluorine atoms in the target compound and analogues (–6) likely improve lipophilicity and resistance to oxidative metabolism, critical for oral bioavailability .
  • Pyrrolidine vs.
  • Bioactivity Gaps : While patents (–6) report anticancer activity for fluorinated pyrazolo-pyrimidines, the target compound’s pyrazole core lacks direct evidence of similar efficacy, necessitating further study.

常见问题

Q. What are the optimal synthetic routes for preparing (1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. A common approach is to react substituted pyrazole intermediates with pyrrolidine derivatives under reflux conditions. For example, describes a reflux procedure with chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol to isolate the product . Yield optimization requires precise control of stoichiometry, solvent choice (e.g., xylene for high-temperature stability), and catalyst selection. Impurities from incomplete substitution of fluorobenzyl groups can be mitigated via column chromatography .

Q. How can researchers confirm the structural integrity of this compound, particularly the positioning of fluorobenzyl and pyrrolidinyl groups?

Advanced spectroscopic and crystallographic methods are critical:

  • NMR : 19F^{19}\text{F} NMR distinguishes between 4-fluorobenzyl and other fluorinated byproducts. 1H^{1}\text{H} NMR confirms the presence of pyrrolidinyl protons (δ 2.5–3.5 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm) .
  • X-ray crystallography : Used to resolve ambiguities in substituent positioning. and highlight its application in confirming pyrazole ring conformations and hydrogen-bonding networks in similar fluorinated analogs .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Solubility : Low aqueous solubility due to hydrophobic fluorobenzyl and pyrrolidinyl groups. DMSO or ethanol (≥95% purity) is recommended for stock solutions.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions. Storage at −20°C in inert atmospheres (argon) minimizes degradation .
  • LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of fluorobenzyl and pyrrolidinyl moieties in biological activity?

  • Analog synthesis : Replace fluorobenzyl with chlorobenzyl or methyl groups to assess halogen dependence. Modify pyrrolidinyl to piperidinyl to study steric effects .
  • Pharmacological assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding). demonstrates using triazole-pyrazole hybrids in antibacterial assays, which can be adapted .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding rational design .

Q. What experimental strategies address discrepancies in bioactivity data across different assay platforms?

  • Standardized protocols : Use harmonized cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., known kinase inhibitors) to minimize variability .
  • Dose-response validation : Replicate assays across independent labs with blinded samples. emphasizes split-plot designs for reproducibility in pharmacological studies .
  • Mechanistic follow-up : Combine biochemical assays (e.g., ATPase activity) with transcriptomics to resolve conflicting results .

Q. How can researchers investigate the metabolic stability and potential toxicity of this compound in preclinical models?

  • In vitro metabolism : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation. Fluorine substitution often reduces metabolic clearance .
  • Toxicity screening : Employ zebrafish embryos for rapid hepatotoxicity assessment. For genotoxicity, Ames tests with TA98 strains detect mutagenic potential .
  • ADME profiling : Radiolabel the compound (e.g., 14C^{14}\text{C}) to track bioavailability and tissue distribution in rodents .

Methodological Challenges and Solutions

Q. What analytical techniques resolve synthetic byproducts or diastereomers in this compound?

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) separate diastereomers. High-resolution MS (Q-TOF) confirms molecular formulas .
  • Chiral chromatography : Use Chiralpak IG columns for enantiomer resolution, critical for stereoselective activity studies .

Q. How should researchers design dose-ranging studies for in vivo efficacy without prior pharmacokinetic data?

  • Allometric scaling : Estimate starting doses from in vitro IC50_{50} values (e.g., 10x IC50_{50} for murine models).
  • Pilot PK studies : Single-dose pharmacokinetics in rodents (2–50 mg/kg) establish Cmax_{\text{max}} and half-life. notes similar strategies for fluorinated kinase inhibitors .

Data Contradiction Analysis

Q. How to reconcile conflicting results in target engagement assays (e.g., enzyme inhibition vs. cellular activity)?

  • Off-target profiling : Screen against related enzymes (e.g., kinase panels) to identify non-specific binding.
  • Cellular context : Assess membrane permeability (via PAMPA) or efflux pump activity (e.g., P-glycoprotein inhibition) .
  • Biophysical validation : Surface plasmon resonance (SPR) quantifies direct binding affinities, resolving false positives from assay artifacts .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。